molecular formula C7H16O2 B1587674 Butoxypropan-1-ol CAS No. 29387-86-8

Butoxypropan-1-ol

Cat. No.: B1587674
CAS No.: 29387-86-8
M. Wt: 132.2 g/mol
InChI Key: IDQBJILTOGBZCR-UHFFFAOYSA-N
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Description

Butoxypropan-1-ol (CAS 29387-86-8), also known as propylene glycol n-butyl ether (PnB), is a glycol ether with the molecular formula C₇H₁₆O₂ and a molecular weight of 132.20 g/mol . It is widely used as a solvent and coupling agent in commercial and domestic cleaning products due to its high solvency, low viscosity, and compatibility with both polar and nonpolar substances . Its primary applications include degreasers, hard-surface cleaners, and formulations requiring controlled evaporation rates .

Properties

IUPAC Name

1-butoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-3-5-6-9-7(8)4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQBJILTOGBZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901014340
Record name 1-Butoxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901014340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29387-86-8, 120855-18-7
Record name Propylene glycol butyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029387868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butoxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901014340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butoxypropan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: Butoxypropan-1-ol can be synthesized through the reaction of propylene oxide with butanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures from 1 to 5 atmospheres. The catalyst used can be an acid or a base, depending on the desired reaction pathway.

Industrial Production Methods: In industrial settings, this compound is produced through a continuous process where propylene oxide and butanol are fed into a reactor containing a catalyst. The reaction mixture is then distilled to separate the desired product from any unreacted starting materials and by-products. This method ensures high purity and yield of this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form butoxypropanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to butoxypropan-2-ol using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with hydrogen chloride can produce butoxypropyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Hydrogen chloride gas in the presence of a catalyst at elevated temperatures.

Major Products Formed:

    Oxidation: Butoxypropanoic acid.

    Reduction: Butoxypropan-2-ol.

    Substitution: Butoxypropyl chloride.

Scientific Research Applications

Butoxypropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent in organic synthesis and analytical chemistry due to its ability to dissolve a variety of substances.

    Biology: The compound is used in the preparation of biological samples for microscopy and other analytical techniques.

    Medicine: this compound is used in the formulation of pharmaceuticals, particularly in the preparation of drug delivery systems.

    Industry: It is employed in the manufacturing of paints, coatings, and cleaning agents due to its solvent properties.

Mechanism of Action

The mechanism of action of butoxypropan-1-ol primarily involves its ability to act as a solvent. It interacts with various molecular targets by dissolving both polar and non-polar substances, facilitating chemical reactions and processes. In corrosion inhibition, for example, this compound adsorbs onto metal surfaces, forming a protective film that prevents oxidation and degradation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Butoxypropan-1-ol belongs to a broader class of alcohols and glycol ethers. Below, it is compared to structurally and functionally related compounds: butan-1-ol , 2-methylpropan-1-ol , and 1-tert-butoxypropan-2-ol .

Butan-1-ol (Linear Primary Alcohol)

  • Molecular Formula : C₄H₁₀O
  • Molecular Weight : 74.12 g/mol
  • CAS : 71-36-3
  • Structure : Linear primary alcohol.
  • Uses : Industrial solvent, biofuel additive, and chemical intermediate.
  • Toxicity: Higher volatility than glycol ethers, with established NOAEC (No Observed Adverse Effect Concentration) values derived from read-across studies with 2-methylpropan-1-ol .

2-Methylpropan-1-ol (Isobutanol, Branched Primary Alcohol)

  • Molecular Formula : C₄H₁₀O
  • Molecular Weight : 74.12 g/mol
  • CAS : 78-83-1
  • Structure : Branched primary alcohol.
  • Uses: Similar to butan-1-ol but with enhanced solubility in nonpolar matrices due to branching.
  • Toxicity : Shares comparable toxicity profiles with butan-1-ol, though structural differences may influence metabolic pathways .

1-tert-Butoxypropan-2-ol (Propylene Glycol tert-Butyl Ether)

  • Molecular Formula : C₇H₁₆O₂
  • Molecular Weight : 132.20 g/mol
  • CAS : 57018-52-7
  • Structure : Propylene glycol ether with a bulky tert-butyl group.
  • Uses: Limited data on applications, but steric hindrance from the tert-butyl group reduces reactivity compared to linear analogs.
  • Toxicity: Classified as carcinogenic in rodent studies, inducing urinary tract tumors . This contrasts sharply with this compound, which lacks such reported risks .

Data Table: Comparative Properties

Property This compound Butan-1-ol 2-Methylpropan-1-ol 1-tert-Butoxypropan-2-ol
CAS 29387-86-8 71-36-3 78-83-1 57018-52-7
Molecular Weight 132.20 g/mol 74.12 g/mol 74.12 g/mol 132.20 g/mol
Structure n-Butyl glycol ether Linear primary alcohol Branched primary alcohol tert-Butyl glycol ether
Volatility Low (slow evaporation) High Moderate Low
Primary Uses Cleaning agents, solvents Biofuels, solvents Solvents, intermediates N/A (specialized)
Toxicity No carcinogenicity reported Established NOAEC Established NOAEC Carcinogenic in rodents

Key Research Findings

  • Solvency and Applications : this compound’s balanced polarity makes it superior to simpler alcohols (e.g., butan-1-ol) in formulations requiring both hydrophilic and lipophilic solubility .
  • Regulatory Status: this compound is approved for use in household cleaners under HERA guidelines, whereas 1-tert-butoxypropan-2-ol is flagged for carcinogenicity, restricting its applications .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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